molecular formula C22H25N3O6 B2653527 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421458-32-3

2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Cat. No.: B2653527
CAS No.: 1421458-32-3
M. Wt: 427.457
InChI Key: ACXZFTNPZMWMCB-UHFFFAOYSA-N
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Description

2-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research, primarily due to its structural hybrid of a benzimidazole core and an azetidine scaffold. The benzimidazole moiety is a privileged structure in drug discovery, known for its ability to interact with various enzymes and receptors. This specific molecular framework is frequently investigated for its potential to modulate biological pathways relevant to infectious diseases and cancer. Benzimidazole derivatives are widely reported in scientific literature to exhibit a range of biological activities, including antimicrobial, antitumor, and antiprotozoal actions, making them valuable templates for developing new therapeutic agents . The incorporation of the 3,5-dimethoxybenzyl-substituted azetidine ring further enhances the molecular complexity and potential for targeted interaction, offering researchers a versatile compound for structure-activity relationship (SAR) studies. This compound is intended for use in strictly controlled laboratory settings to explore its mechanism of action, binding affinity, and efficacy in cellular and biochemical assays. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2.C2H2O4/c1-13-4-5-18-19(6-13)22-20(21-18)15-11-23(12-15)10-14-7-16(24-2)9-17(8-14)25-3;3-1(4)2(5)6/h4-9,15H,10-12H2,1-3H3,(H,21,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZFTNPZMWMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which can be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The benzimidazole moiety can be synthesized by condensation of o-phenylenediamine with formic acid or aromatic aldehydes . The final step involves coupling these two moieties under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process. Additionally, the use of environmentally benign reagents and solvents would be prioritized to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine or benzimidazole derivatives.

Scientific Research Applications

2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring can also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
Target Compound (Oxalate Salt) C₂₂H₂₅N₃O₆* 427.42† Azetidine, 3,5-dimethoxybenzyl, methyl, oxalate
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid C₂₂H₂₆N₄O₃ 394.47 Benzyl(2-hydroxyethyl)amino, butanoic acid
3-Benzyl-2-oxo-1H-benzimidazole-5-carboxylic acid C₁₅H₁₂N₂O₃ 268.27 Benzyl, carboxylic acid, ketone

*Calculated for the oxalate salt (free base: C₂₀H₂₃N₃O₂; oxalic acid: C₂H₂O₄).
†Calculated based on structural analysis.

Key Findings:

Structural Complexity: The target compound’s azetidine and dimethoxybenzyl groups distinguish it from simpler analogs like the carboxylic acid-containing derivative in . The azetidine’s strain may enhance binding affinity in target proteins compared to flexible alkyl chains (e.g., butanoic acid in ).

Solubility: The oxalate salt likely improves aqueous solubility over the free base, analogous to the ionizable carboxylic acid in . However, the hydroxyethylamino group in may offer intermediate polarity.

Metabolic Stability: The methyl group on the benzimidazole core (target compound) may slow oxidative metabolism relative to the hydroxyethylamino group in , which is prone to phase I oxidation.

Biological Activity

The compound 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antitumor and antimicrobial activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O4C_{18}H_{19}N_3O_4 with a molecular weight of 341.4 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have demonstrated that compounds containing benzimidazole derivatives exhibit significant antitumor activity. For example, a study evaluated various benzimidazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent antitumor effects.

CompoundCell LineIC50 (µM)
This compoundA5496.75 ± 0.19
This compoundHCC8276.26 ± 0.33
This compoundNCI-H3586.48 ± 0.11

These findings suggest that the compound may inhibit cell proliferation effectively while exhibiting lower toxicity towards normal cells such as MRC-5 fibroblasts, indicating a degree of selectivity that is desirable in cancer therapeutics .

Antimicrobial Activity

In addition to its antitumor properties, the compound's antimicrobial activity has also been investigated. Compounds with benzimidazole and related structures have shown efficacy against various bacterial strains. The mechanism of action typically involves interference with bacterial DNA or cell wall synthesis.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of benzimidazole derivatives similar to the target compound. These derivatives were tested for their ability to inhibit bacterial growth and showed promising results against both Gram-positive and Gram-negative bacteria.

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

The study concluded that modifications to the benzimidazole scaffold could enhance antimicrobial potency .

The biological activity of This compound is primarily attributed to its ability to bind to DNA and inhibit essential cellular processes such as replication and transcription. Research indicates that these compounds often intercalate into DNA or bind within the minor groove, disrupting normal cellular functions .

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